molecular formula C10H9BrClNO2 B7877488 1-(5-Bromo-2-chlorobenzoyl)azetidin-3-ol

1-(5-Bromo-2-chlorobenzoyl)azetidin-3-ol

Cat. No.: B7877488
M. Wt: 290.54 g/mol
InChI Key: KXFRSDRWOJVASJ-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-chlorobenzoyl)azetidin-3-ol is an azetidine derivative with the molecular formula C10H9BrClNO2 and a molecular weight of 290.54 g/mol . This compound is confirmed for research use only and is not intended for diagnostic or therapeutic applications. Azetidine derivatives are privileged structures in medicinal chemistry and drug discovery. Patents and scientific literature indicate that compounds containing the azetidine moiety, particularly those with specific halogenated benzoyl groups, are investigated for their pharmacological properties . For instance, certain azetidine derivatives have been described as active compounds with potential therapeutic uses . The structural features of this compound—including the azetidin-3-ol ring and the 5-bromo-2-chlorobenzoyl group—suggest it may serve as a valuable synthetic intermediate or building block in developing novel bioactive molecules. Similar bromo- and chloro- substituted benzoic acid derivatives are recognized for their utility in synthesizing pharmaceuticals and agrochemicals . Researchers can leverage this chemical in exploring new chemical entities, studying structure-activity relationships (SAR), or developing targeted therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-bromo-2-chlorophenyl)-(3-hydroxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO2/c11-6-1-2-9(12)8(3-6)10(15)13-4-7(14)5-13/h1-3,7,14H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFRSDRWOJVASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC(=C2)Br)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 5 Bromo 2 Chlorobenzoyl Azetidin 3 Ol and Analogous Azetidinol Systems

Historical and Contemporary Synthetic Routes to the Azetidine (B1206935) Ring System

The construction of the strained four-membered azetidine ring has spurred the development of numerous synthetic strategies. These methods range from classical cyclization reactions to modern metal-catalyzed transformations. nih.gov

Intramolecular Cyclization Strategies for Azetidine Ring Formation

Intramolecular cyclization is a foundational and predominant approach for constructing the azetidine scaffold. acs.org This strategy typically involves a linear precursor containing a nitrogen nucleophile and a carbon atom with a suitable leaving group, positioned to favor a 4-exo-tet cyclization.

A common method is the cyclization of a 4-halo-1-butanamine or a related derivative, where the amine nitrogen attacks the carbon bearing a halogen. studyx.ai Similarly, other leaving groups such as mesylates are frequently employed. nih.gov A more contemporary and powerful approach involves the intramolecular aminolysis of epoxy amines. For instance, Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to be an effective catalyst for the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, affording substituted azetidin-3-ols in high yields. nih.gov This method is notable for its high regioselectivity and tolerance of various sensitive functional groups. nih.gov

A photochemical alternative, the Norrish-Yang cyclization, utilizes light to initiate a 1,5-hydrogen atom transfer in α-aminoacetophenones, leading to a 1,4-biradical that subsequently closes to form the azetidinol (B8437883) ring. beilstein-journals.org

Table 1: Examples of Intramolecular Cyclization Strategies for Azetidine Synthesis

Precursor TypeKey Reagent/ConditionReaction TypeReference
γ-Haloamine (e.g., 4-halo-1-butanamine)BaseNucleophilic Substitution (SN2) nih.govstudyx.ai
cis-3,4-Epoxy amineLa(OTf)₃ (catalyst)Lewis-Acid Catalyzed Aminolysis nih.gov
α-Aminoacetophenonehν (Light)Norrish-Yang Photocyclization beilstein-journals.org

Reduction of Beta-Lactam Precursors to Azetidine Derivatives

Azetidin-2-ones, commonly known as β-lactams, are readily accessible cyclic amides that can serve as precursors to azetidines. The reduction of the β-lactam's carbonyl group to a methylene (B1212753) group provides a direct route to the azetidine ring system. Reagents such as monochloroalane (AlH₂Cl) or dichloroalane (AlHCl₂) have been effectively used for this transformation, providing a straightforward pathway to enantiopure azetidines from their corresponding β-lactam synthons. nih.gov While powerful, this method must be managed carefully, as some reducing agents like lithium aluminium hydride can cause ring cleavage, yielding γ-amino alcohols instead. acs.org

Metal-Catalyzed Approaches for Diverse Azetidine Scaffolds, Including Palladium- and Copper-Catalyzed Methods

Transition metal catalysis has become an indispensable tool for synthesizing and functionalizing heterocyclic compounds, including azetidines. nih.govnih.gov These methods offer access to a wide diversity of scaffolds that are often difficult to prepare via traditional routes. lancs.ac.uklancs.ac.uk

Palladium-catalyzed reactions are prominent, particularly for C-H functionalization. For example, a directed, palladium-catalyzed C(sp³)–H arylation at the C3 position of an azetidine core has been developed, enabling the synthesis of stereochemically defined 3-aryl azetidines. acs.org This protocol demonstrates broad substrate scope, tolerating various substituted aryl iodides. acs.org Similarly, Suzuki-Miyaura-type cross-couplings between organoborons and iodo-azetidines have been reported. organic-chemistry.org

Copper-catalyzed methods are also valuable. The direct alkylation of 1-azabicyclo[1.1.0]butane with organometallic reagents in the presence of a copper catalyst can rapidly generate bis-functionalized azetidines. organic-chemistry.org Furthermore, copper-catalyzed photocycloadditions between imines and alkenes represent a modern approach to constructing the azetidine ring. researchgate.net

Table 2: Selected Metal-Catalyzed Reactions for Azetidine Synthesis

Metal Catalyst SystemReaction TypeSubstratesReference
Palladium(II) Acetate / Picolinamide (PA) directing groupIntramolecular C-H AminationPA-protected amines organic-chemistry.org
Palladium CatalystC(sp³)–H ArylationAzetidine core + Aryl iodides acs.org
Copper(II) Triflate (Cu(OTf)₂)Alkylation / Ring Opening1-Azabicyclo[1.1.0]butane + Organometal reagents organic-chemistry.org
Iridium(III) Complex / Binaphthyl cocatalystEnergy Transfer CatalysisAllenamides acs.org

Stereoselective and Asymmetric Synthesis of Azetidines and Azetidinols, with Emphasis on Chiral Control

The biological activity of azetidine-containing molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective and asymmetric syntheses is of paramount importance. uni-muenchen.de These methods aim to control the three-dimensional arrangement of atoms, producing a single enantiomer or diastereomer. ethz.ch

Strategies for achieving stereocontrol include:

Chiral Pool Synthesis: Starting from readily available, enantiomerically pure natural products like amino acids or sugars. ethz.ch

Chiral Auxiliaries: A chiral group is temporarily attached to the substrate to direct the stereochemical outcome of a reaction and is subsequently removed. ethz.ch

Catalytic Asymmetric Synthesis: A chiral catalyst is used in substoichiometric amounts to create the desired stereocenter. alchemyst.co.uk

A notable example is the metal-catalyzed asymmetric reduction of prochiral azetinyl-carboxylic acids. Using chiral ruthenium or palladium complexes for the hydrogenation step allows for the synthesis of a library of enantioenriched 2-azetidinylcarboxylic acids. acs.org Organocatalysis has also emerged as a powerful tool. For instance, chiral phosphoric acids can catalyze multicomponent reactions to produce fused azetidines with high diastereoselectivity and enantioselectivity. researchgate.net The diastereospecific cyclization of enantiomerically pure 1,3-amino alcohols is another effective route to polysubstituted azetidines. acs.org

Synthesis of the Azetidin-3-ol (B1332694) Core Structure

The formation of the title compound, 1-(5-bromo-2-chlorobenzoyl)azetidin-3-ol, first requires the synthesis of the azetidin-3-ol core. This can be achieved through several routes, with direct methods being particularly efficient.

Direct Preparation of 1-Substituted Azetidin-3-ols

One of the most direct methods involves the reaction of an epihalohydrin (an epoxy halide) with a primary amine. The amine first opens the epoxide ring, and the resulting amino alcohol intermediate undergoes intramolecular cyclization to form the 1-substituted azetidin-3-ol. google.com A variation of this involves cyclizing a 3-amino-1,2-propanediol (B146019) derivative. For example, treating 3-{[bis(4-chlorophenyl)methyl]amino}propane-1,2-diol with para-toluenesulfonyl chloride selectively forms a monotosylate, which is then cyclized in the presence of a base to yield 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol. google.com

A straightforward, one-pot synthesis of 1,3-disubstituted azetidines has also been developed by reacting a primary amine with the bis-triflate of a 2-substituted-1,3-propanediol. nih.gov While this method produces general 1,3-disubstituted azetidines, it highlights a robust strategy for forming the ring in one step.

The final step to obtain the title compound involves the N-acylation of azetidin-3-ol. This is typically achieved by reacting the azetidin-3-ol with 5-bromo-2-chlorobenzoyl chloride in the presence of a base. The required 5-bromo-2-chlorobenzoyl chloride is readily prepared from 5-bromo-2-chlorobenzoic acid by treatment with reagents like oxalyl chloride or thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). google.compatsnap.comgoogleapis.com

Table of Compounds

Compound Name
This compound
5-Bromo-2-chlorobenzoyl chloride
Azetidin-3-ol
4-halo-1-butanamine
Lanthanum(III) trifluoromethanesulfonate
cis-3,4-Epoxy amine
α-Aminoacetophenone
Azetidin-2-one (β-lactam)
Monochloroalane
Dichloroalane
Lithium aluminium hydride
γ-Amino alcohol
1-Azabicyclo[1.1.0]butane
Azetinyl-carboxylic acid
1,3-Amino alcohol
Epihalohydrin
3-{[bis(4-chlorophenyl)methyl]amino}propane-1,2-diol
para-Toluenesulfonyl chloride
1-[bis(4-chlorophenyl)methyl]azetidin-3-ol
2-substituted-1,3-propanediol
5-Bromo-2-chlorobenzoic acid
Oxalyl chloride
Thionyl chloride
N,N-dimethylformamide

Functionalization Strategies for Azetidin-3-one (B1332698) Precursors leading to Azetidin-3-ols

The synthesis of azetidin-3-ols often proceeds via the functionalization of a key intermediate, azetidin-3-one. The carbonyl group in the azetidin-3-one ring is a versatile handle for introducing the hydroxyl functionality characteristic of azetidin-3-ols. This transformation is typically achieved through reduction or addition reactions.

One of the most direct methods for converting azetidin-3-ones to 3-azetidinols is the reduction of the carbonyl group. This can be accomplished using various reducing agents common in organic synthesis. The choice of reagent can influence the stereochemical outcome if the azetidine ring has substituents at other positions.

Alternatively, addition reactions to the carbonyl group of azetidin-3-ones provide a pathway to substituted azetidin-3-ols. The reactivity of the carbonyl is enhanced by its position within the strained four-membered ring. google.com For example, the reaction of 3-azetidinones with organometallic reagents, such as Grignard reagents or organolithium compounds, results in the formation of tertiary azetidin-3-ols. google.com

More complex strategies for constructing the azetidin-3-one scaffold itself have also been developed. One innovative approach involves the regioselective aziridination of silyl-substituted homoallenic sulfamates, which, after rearrangement, yields densely functionalized, fused azetidin-3-ones. nih.gov Another photochemical method, the Norrish-Yang cyclization, utilizes the light-induced cyclization of α-aminoacetophenones to form highly strained azetidinol intermediates. beilstein-journals.org These advanced methods provide access to complex azetidine scaffolds that can be further elaborated. nih.govbeilstein-journals.org Once the azetidin-3-one precursor is obtained, its conversion to the corresponding azetidin-3-ol sets the stage for further derivatization, such as N-acylation.

Derivatization of the N-Substituent: Synthesis of the 5-Bromo-2-chlorobenzoyl Moiety

The synthesis of the target compound, this compound, requires the preparation of the specific acyl group, 5-bromo-2-chlorobenzoyl, which is then coupled to the nitrogen atom of the azetidin-3-ol ring. This process involves two key stages: the synthesis of the carboxylic acid and its activation to an acyl halide, followed by the coupling reaction.

Synthetic Pathways for 5-Bromo-2-chlorobenzoic Acid and its Acyl Halide Derivatives

5-Bromo-2-chlorobenzoic acid is a crucial intermediate, and several synthetic routes have been established for its preparation. patsnap.comgoogle.com The most common starting material is 2-chlorobenzoic acid.

One prevalent method involves the electrophilic bromination of 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in a strong acid medium like concentrated sulfuric acid. google.com To improve the regioselectivity and favor the formation of the desired 5-bromo isomer over other isomers, such as 4-bromo-2-chlorobenzoic acid, specific catalysts can be added. google.com For instance, the use of sulfur-containing reducing salts like sodium sulfide (B99878) has been shown to inhibit the formation of the 4-bromo byproduct. google.com An alternative synthetic pathway begins with 2-chlorobenzonitrile, which undergoes bromination followed by hydrolysis of the nitrile group to a carboxylic acid to yield the final product. wipo.intgoogle.com

Summary of Synthetic Routes for 5-Bromo-2-chlorobenzoic Acid
Starting MaterialKey ReagentsPrimary AdvantageReference
2-Chlorobenzoic AcidNBS, H₂SO₄, Sodium SulfideImproved regioselectivity, inhibiting 4-bromo isomer formation. google.comchemicalbook.com
2-ChlorobenzonitrileBrominating Agent, then Base/Acid HydrolysisAlternative route from a different starting material. wipo.intgoogle.com
5-Bromo-2-chlorotrifluorotolueneFuming Sulfuric Acid (Hydrolysis)Utilizes a fluorinated precursor. patsnap.com

Once 5-bromo-2-chlorobenzoic acid is synthesized, it must be converted into a more reactive acylating agent, typically an acyl chloride, to facilitate the subsequent N-acylation reaction. This activation is commonly achieved by treating the carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are frequently used for this purpose, often with a catalytic amount of N,N-dimethylformamide (DMF). google.compatsnap.com The reaction effectively replaces the carboxylic acid's hydroxyl group with a chlorine atom, yielding 5-bromo-2-chlorobenzoyl chloride. google.compatsnap.com This acyl chloride is a key intermediate for the synthesis of various pharmaceuticals. chemicalbook.compharmaffiliates.com

Acyl Coupling Reactions for N-Acylation of Azetidin-3-ols to Form Benzoyl-Azetidines

The final step in the synthesis of this compound is the formation of an amide bond between the nitrogen atom of the azetidin-3-ol ring and the carbonyl carbon of 5-bromo-2-chlorobenzoyl chloride. This N-acylation reaction is a standard and widely used transformation in organic synthesis.

The reaction is typically carried out by adding the acyl chloride to a solution of the azetidin-3-ol in an appropriate aprotic solvent. A base, such as triethylamine (B128534) or diisopropylethylamine, is generally included to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. The nucleophilic nitrogen of the azetidine ring attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride leaving group and the formation of the stable amide linkage.

The reactivity of acyl chlorides in coupling reactions is well-established, though much of the recent literature focuses on palladium-catalyzed cross-coupling reactions to form ketones. nih.govnsf.govorganic-chemistry.org For example, the Suzuki-type coupling of acyl chlorides with boronic acids is a powerful method for C-C bond formation. organic-chemistry.org While the N-acylation of an amine does not require a metal catalyst, the principles of acyl chloride reactivity are fundamental. Care must be taken to ensure that the hydroxyl group of the azetidin-3-ol does not compete with the secondary amine for acylation, though N-acylation is generally much faster than O-acylation under these conditions.

The successful coupling yields the target molecule, this compound, a structure that incorporates the functionalized azetidine core with the specific bromo- and chloro-substituted benzoyl group on the nitrogen atom.

Structure Activity Relationship Sar Studies and Bioisosteric Applications of Azetidine Containing Compounds

Azetidine (B1206935) as a Bioisostere for Other Saturated Nitrogen Heterocycles

The azetidine ring, a four-membered saturated nitrogen heterocycle, is increasingly utilized in medicinal chemistry as a bioisostere for other larger saturated nitrogen heterocycles such as pyrrolidine (B122466) and piperidine (B6355638). baranlab.orgacs.org Bioisosterism refers to the principle of substituting one chemical group with another that produces a similar biological effect, with the goal of modulating properties like potency, selectivity, metabolic stability, or toxicity. nih.gov The substitution of a larger, more flexible ring system with the smaller, more rigid azetidine scaffold can lead to significant changes in a molecule's properties.

The constrained nature of the azetidine ring offers a distinct conformational rigidity compared to the more flexible five-membered pyrrolidine and six-membered piperidine rings. baranlab.org This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. By locking the molecule into a more defined conformation, the azetidine ring can help to present key pharmacophoric features in an optimal orientation for receptor interaction.

Research has shown that the replacement of a pyrrolidine ring with an azetidine moiety can alter the binding mode of a ligand within a receptor's active site. baranlab.org This change in binding orientation can open up new pockets for interaction, which can be exploited by further molecular modifications to enhance potency and selectivity. For instance, in the design of certain inhibitors, the incorporation of an azetidin-3-ol (B1332694) fragment has been explored as an alternative to pyrrolidine-based structures. acs.org While in some cases this substitution led to reduced potency, it highlights the nuanced and context-dependent nature of bioisosteric replacements, where the azetidine ring's unique vector projections can be leveraged for targeted design strategies. The strategic use of azetidine as a bioisostere allows chemists to fine-tune the spatial arrangement of substituents and explore novel chemical space.

Impact of the Azetidine Ring on Molecular Conformation and Ligand-Receptor Recognition in Research Models

The incorporation of an azetidine ring into a molecule, such as in "1-(5-Bromo-2-chlorobenzoyl)azetidin-3-ol," has a profound impact on its three-dimensional structure and, consequently, its ability to be recognized by and bind to biological receptors. The four-membered ring is inherently strained, which results in a more rigid and defined conformation compared to larger, more flexible heterocycles. This conformational pre-organization can be a significant advantage in drug design, as it reduces the entropic cost of binding to a target protein.

The conformational landscape of a molecule is a key determinant of its biological activity. For acyclic molecules like n-butane, rotation around single bonds leads to a variety of conformations with different energy levels, such as the stable staggered (anti and gauche) conformations and the higher-energy eclipsed conformations. unacademy.comyoutube.comslideshare.netyoutube.com The presence of the cyclic azetidine scaffold significantly restricts this rotational freedom. The ring itself exists in a puckered conformation, and the substituents on the ring are held in relatively fixed spatial positions.

Comprehensive Structure-Activity Relationship Studies on Benzoyl- and Halogen-Substituted Azetidine Derivatives

The biological activity of benzoyl- and halogen-substituted azetidine derivatives is highly dependent on the nature and position of the substituents on the aromatic ring. Structure-activity relationship (SAR) studies of analogous series, such as benzoylpiperidines and other halogenated compounds, provide valuable insights into the likely effects of these substitutions on the activity of compounds like "this compound". nih.govnih.govmdpi.com

The presence, number, and position of halogen atoms on the benzoyl ring can significantly modulate a compound's potency and selectivity. nih.govnih.gov Halogens can influence activity through a combination of steric, electronic, and lipophilic effects. For example, in some classes of kinase inhibitors, the introduction of specific halogen atoms at particular positions on a phenyl ring has been shown to dramatically increase inhibitory activity. nih.gov The chloro and bromo substituents in "this compound" are expected to play a crucial role in its interaction with its biological target. The 2-chloro substituent, being ortho to the carbonyl linker, can influence the torsion angle between the phenyl ring and the benzoyl group, thereby affecting the molecule's conformation. The 5-bromo substituent is positioned in the para position relative to the chloro group and can contribute to binding through hydrophobic or halogen-bonding interactions.

The following interactive table summarizes hypothetical SAR data for a series of 1-(substituted-benzoyl)azetidin-3-ol analogs, based on established principles from related compound classes. This data illustrates how modifications to the benzoyl ring can impact biological activity.

CompoundR1 (ortho)R2 (meta)R3 (para)Relative PotencyNotes
1HHH1xUnsubstituted parent compound.
2ClHH10xOrtho-chloro substitution often enhances potency by inducing a specific conformation.
3HHBr5xPara-bromo substitution can improve binding through hydrophobic or halogen-bond interactions.
4ClHBr50xCombination of ortho-chloro and para-bromo often leads to synergistic effects on potency.
5FHF15xDi-fluoro substitution can improve metabolic stability and cell permeability.
6CH3HH2xSmall alkyl groups may provide weaker hydrophobic interactions compared to halogens.

This table is a hypothetical representation based on SAR principles and does not represent actual experimental data for this specific compound series.

Role of Stereochemical Determinants in Modulating Activity Profiles within Azetidine Scaffolds

Stereochemistry plays a critical role in the biological activity of chiral molecules, and azetidine scaffolds containing stereocenters are no exception. nih.govnih.gov The three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacokinetic and pharmacodynamic properties, including target binding, uptake, and metabolism. nih.gov In "this compound," the carbon atom at the 3-position of the azetidine ring, which bears the hydroxyl group, is a stereocenter. This means the compound can exist as two enantiomers, (R)- and (S)-1-(5-Bromo-2-chlorobenzoyl)azetidin-3-ol.

The two enantiomers of a chiral drug can exhibit significantly different biological activities. Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. This difference in activity arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers.

Studies on other chiral compounds have demonstrated that stereochemistry is a key determinant of activity. For instance, in a series of 3-Br-acivicin isomers, only the natural (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereoselective uptake or target interaction is crucial. nih.govnih.gov Similarly, research on other inhibitors has shown that the stereochemical configuration of a particular moiety can significantly influence the inhibitory effect. acs.org Therefore, the specific stereoconfiguration of the hydroxyl group in "this compound" is expected to be a major factor in its biological profile. The synthesis of single enantiomers and their separate biological evaluation is a critical step in the drug discovery process for such compounds, allowing for the identification of the more potent and selective enantiomer.

Computational Chemistry and Theoretical Approaches for 1 5 Bromo 2 Chlorobenzoyl Azetidin 3 Ol Analogs

Quantum Chemical Calculations on Azetidine (B1206935) Derivatives

Quantum chemical calculations offer a powerful lens through which to examine the intricacies of azetidine derivatives at the atomic and electronic levels. These calculations are used to understand molecular geometry, behavior in different electronic states, and to probe various properties that govern chemical reactivity. cuny.edu

The electronic structure of azetidinol (B8437883) derivatives, which includes the distribution of electrons and the nature of chemical bonds, plays a crucial role in determining their stability and reactivity. nih.gov Techniques such as Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis are employed to understand these electronic aspects. nih.gov Such analyses can reveal the presence and nature of intramolecular interactions, like hydrogen bonds, which can stabilize certain conformations. nih.gov

The conformational landscape of azetidinols, including N-benzoyl derivatives, is of significant interest as it dictates the three-dimensional shape of the molecule and, consequently, its interaction with biological targets. The four-membered ring of azetidine imposes significant conformational constraints, which can be leveraged to stabilize specific turn structures in peptides and other molecules. nih.gov The study of the potential energy surface of these molecules helps to identify the most stable conformers. libretexts.org The relative energies of different conformers are influenced by factors such as torsional strain, steric interactions, and angle strain. libretexts.org

Table 1: Illustrative Conformational Energy Profile of a Substituted Azetidinol

Dihedral Angle (°)Relative Energy (kcal/mol)Key Interactions
05.2Eclipsed (High Torsional Strain)
600.5Gauche
1204.8Eclipsed
1800.0Anti (Most Stable)

This table provides a hypothetical energy profile for the rotation around a key bond in an azetidinol analog, illustrating the energy differences between conformations.

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions and for predicting their feasibility. frontiersin.org For azetidine synthesis, which can be challenging, computational models can guide the process by predicting which reactants are likely to form the desired four-membered ring structure. mit.edu These models can calculate the energies of reactants, transition states, and products, thereby determining the energy barriers for different reaction pathways. cuny.edu

For instance, in light-driven syntheses of azetidines from alkenes and oximes, a photocatalyst excites the molecules from their ground state. mit.edu Computational models can calculate the frontier orbital energies of the reactants to predict whether they will react to form an azetidine. mit.edu By understanding the reaction mechanism, chemists can optimize conditions and select appropriate substrates to improve reaction outcomes. mit.edu Theoretical studies on azetidine derivatives have reported on their reaction mechanisms, providing insights into their chemical behavior. researchgate.net

A retro Diels-Alder reaction, for example, has been investigated using computational calculations at different levels of theory to understand the relationship between structure, mechanism, and reactivity. cuny.edu

Table 2: Calculated Energy Barriers for a Hypothetical Azetidine Formation Reaction

Reaction PathwayTransition State Energy (kcal/mol)Activation Energy (kcal/mol)Reaction Type
Pathway A25.315.1Concerted [2+2] Cycloaddition
Pathway B30.119.9Stepwise (Zwitterionic Intermediate)

This table illustrates how computational chemistry can be used to compare the energetic feasibility of different proposed mechanisms for the formation of an azetidine ring.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation extend the principles of computational chemistry to explore the dynamic behavior and macroscopic properties of molecules like 1-(5-Bromo-2-chlorobenzoyl)azetidin-3-ol and its analogs.

The conformational preferences of the azetidinol scaffold are critical for its function. The four-membered ring of azetidine residues forces peptides to adopt γ-turn conformations, in contrast to the β-turns induced by the five-membered ring of proline. nih.gov Molecular modeling studies can analyze the three-dimensional structure of these molecules in detail. nih.gov

For N-benzoyl derivatives, the orientation of the benzoyl group relative to the azetidine ring is a key conformational feature. The presence of substituents on the benzoyl ring, such as the bromo and chloro groups in this compound, can influence these conformational preferences through steric and electronic effects. Advanced simulation techniques, such as molecular dynamics, can be used to explore the conformational landscape of these molecules over time, providing a more complete picture of their flexibility and preferred shapes. mdpi.com

A significant application of computational modeling in organic synthesis is the prediction of reaction outcomes, such as yield and enantioselectivity. acs.org By representing chemical reactions with data derived from physical features of the reacting molecules, supervised machine learning models can be trained to predict reaction yields with a high degree of accuracy. acs.orgucla.edu

These models can use features derived from Density Functional Theory (DFT) calculations, which describe the electronic properties of the molecules involved in the reaction. ucla.edu For example, a model might consider the frontier orbital energies of reactants to predict the likelihood of a successful reaction. mit.edu This predictive capability allows chemists to screen potential substrates and reaction conditions in silico, saving time and resources by focusing on the most promising synthetic routes. mit.educhemrxiv.org

Recent advances have seen the development of machine learning models that can predict chemical reaction yields for a variety of reaction types. researchgate.net These models can provide valuable insights for developing robust and practical tools for yield prediction in synthetic chemistry. researchgate.net

Table 3: Example of a Predictive Model for Reaction Yield

FeatureDescriptionImportance Score
Substrate HOMO EnergyEnergy of the Highest Occupied Molecular Orbital of the substrate.0.85
Reagent LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital of the reagent.0.79
Steric Hindrance ParameterA calculated value representing the bulkiness of substituents near the reaction center.0.65
Solvent PolarityThe dielectric constant of the solvent.0.42

This table represents a simplified output from a machine learning model, indicating the relative importance of different calculated molecular properties in predicting the yield of a chemical reaction.

Advanced Research Applications of Azetidine Scaffolds in Chemical Biology and Drug Discovery

Azetidines as Emerging and Privileged Scaffolds in Contemporary Drug Design and Development Research

Azetidines are increasingly recognized as "privileged scaffolds" in drug discovery. pharmablock.com This term refers to molecular frameworks that can bind to multiple, unrelated biological targets, thus serving as a fertile starting point for developing novel therapeutics. The azetidine (B1206935) ring, a four-membered saturated heterocycle containing a nitrogen atom, offers a compelling balance of chemical stability and conformational rigidity. wikipedia.orgrsc.org This rigidity is advantageous in drug design because it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity. enamine.net

The structure of 1-(5-Bromo-2-chlorobenzoyl)azetidin-3-ol exemplifies the desirable characteristics of this class. The 3-hydroxyazetidine core is a versatile building block used in the synthesis of bioactive molecules, including those targeting neurological and metabolic disorders. chemimpex.comguidechem.com Its incorporation into drug candidates can lead to improved physicochemical properties such as solubility and metabolic stability, which are critical for drug-like characteristics. chemrxiv.org For instance, azetidines have been used as bioisosteric replacements for more common heterocycles like pyrrolidines and piperidines, often resulting in superior pharmacokinetic profiles. chemrxiv.org

The presence of the azetidine ring is a key feature in several approved drugs, highlighting its importance in medicinal chemistry. chemrxiv.orgnih.gov The development of synthetic methods to create diverse and densely functionalized azetidine libraries has further cemented their role in high-throughput screening and lead optimization. lifechemicals.comnih.gov The specific substitution pattern of this compound, with its reactive handles, makes it an ideal candidate for inclusion in such libraries aimed at discovering new therapeutic agents.

Strategies for Scaffold Diversification and Chemical Space Exploration Utilizing Azetidine Cores

The exploration of chemical space is a cornerstone of modern drug discovery, aiming to generate novel molecular architectures with diverse biological activities. univr.itnih.gov The compound this compound is an excellent starting point for scaffold diversification due to its multiple reactive sites.

Key Functional Groups for Diversification:

3-Hydroxyl Group: This secondary alcohol can be readily modified through various reactions. It can be acylated to form esters, alkylated to form ethers, or oxidized to the corresponding azetidin-3-one (B1332698). These transformations allow for the introduction of a wide range of substituents, altering the molecule's size, polarity, and hydrogen bonding capacity. The corresponding azetidin-3-ones are versatile intermediates for further functionalization. nih.gov

Aromatic Halogens (Bromo and Chloro): The 5-bromo and 2-chloro substituents on the benzoyl ring are prime candidates for transition-metal-catalyzed cross-coupling reactions. The bromine atom, in particular, is well-suited for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These methods allow for the introduction of aryl, heteroaryl, alkynyl, and amino groups, respectively, dramatically expanding the chemical space accessible from this single scaffold.

Amide Bond: The amide linkage connecting the azetidine ring and the benzoyl group is robust but can be chemically manipulated, for instance, through reduction to an amine, which would fundamentally alter the electronic and conformational properties of the molecule.

The synthesis of libraries based on such diversification strategies is a powerful approach. nih.govresearchgate.net For example, a library of analogs of this compound could be generated by reacting it with a diverse set of boronic acids (via Suzuki coupling) or amines (via Buchwald-Hartwig coupling), creating a collection of compounds for biological screening. This systematic exploration allows researchers to map structure-activity relationships (SAR) and optimize compounds for potency and selectivity against a specific biological target. nih.gov

Table 2: Potential Diversification Reactions for this compound

Functional Group Reaction Type Potential Reagents Resulting Functionality
3-Hydroxyl Esterification Acyl chlorides, Carboxylic acids Esters
3-Hydroxyl Etherification Alkyl halides Ethers
5-Bromo Suzuki Coupling Arylboronic acids Bi-aryl systems
5-Bromo Sonogashira Coupling Terminal alkynes Aryl-alkynes

Utility of Azetidine-Based Systems in the Development of Chemical Biology Probes and Research Tools

Chemical biology probes are essential tools for dissecting complex biological processes. They are small molecules designed to interact with specific biomolecules and report on their location, activity, or interactions. The azetidine scaffold, as featured in this compound, is highly suitable for the construction of such probes.

The strategic functionalization of the azetidine core allows for the attachment of various reporter groups. For instance, the hydroxyl group of this compound can be derivatized with a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a photoreactive group for covalent labeling of target proteins. nih.govresearchgate.net The introduction of azetidine-containing heterospirocycles has been shown to enhance the performance of fluorophores, improving properties like brightness and water solubility. acs.orgresearchgate.net

Furthermore, the bromo-substituted aromatic ring provides a site for introducing radiolabels, such as through radio-iodination (via halogen exchange) or by incorporating isotopes like tritium (B154650) or carbon-14 (B1195169) during synthesis. These radiolabeled probes are invaluable for quantitative binding assays and in vivo imaging techniques like Positron Emission Tomography (PET).

The development of stereoisomeric sets of azetidine-based probes has also proven useful in chemical proteomics for identifying protein targets with high stereo- and chemo-selectivity. chemrxiv.org Given its defined structure, this compound could serve as a parent compound for creating a diverse library of probes to investigate new biological pathways and validate potential drug targets.

Role of Azetidine Derivatives in Peptidomimetics and Nucleic Acid Chemistry Research

Azetidine derivatives are valuable building blocks in the design of peptidomimetics—molecules that mimic the structure and function of peptides. The constrained nature of the azetidine ring makes it an excellent tool for inducing specific secondary structures, such as reverse turns, in peptide chains. scite.ai Azetidine-2-carboxylic acid, for example, is a well-known analogue of proline and has been widely used to create conformationally restricted peptide mimics. nih.gov

The 3-hydroxyazetidine core of this compound can be envisioned as a precursor to novel amino acid-like structures. By modifying the hydroxyl and the amide bond, this scaffold could be incorporated into peptide backbones to enforce specific spatial arrangements of side chains, which is crucial for mimicking the bioactive conformation of a natural peptide. Introducing an azetidine unit into a peptide can also enhance its stability against proteolytic degradation, a common issue with peptide-based drugs. nih.gov

In the field of nucleic acid chemistry, azetidine derivatives have been explored as mimics of the sugar-phosphate backbone. The four-membered ring can replace the five-membered furanose ring of DNA or RNA, leading to novel nucleic acid analogues with altered hybridization properties and nuclease resistance. While direct applications of this compound in this area are not documented, its core structure represents a potential starting point for the synthesis of new monomers for oligonucleotide synthesis, opening avenues for research into antisense therapies and gene regulation.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(5-Bromo-2-chlorobenzoyl)azetidin-3-ol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic acyl substitution or coupling reactions. For example, the benzoyl chloride derivative (5-bromo-2-chlorobenzoyl chloride) may react with azetidin-3-ol under basic conditions (e.g., triethylamine in THF). Yield optimization requires controlling temperature (0–25°C), stoichiometry, and catalyst selection (e.g., DMAP for acylation) .
  • Key Variables : Solvent polarity (DMF vs. THF), reaction time (monitored via TLC/HPLC), and purification methods (column chromatography vs. recrystallization) significantly impact purity and yield .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR to confirm the azetidine ring (δ 3.5–4.5 ppm for CH2_2/OH) and aromatic protons (δ 7.2–8.1 ppm for bromo/chloro substituents) .
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular ion [M+H]+^+ at m/z 318.96 (C10_{10}H8_8BrClNO2_2) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, particularly the azetidine ring puckering and benzoyl group orientation .

Q. How do solubility and stability profiles affect experimental design for this compound?

  • Methodology :

  • Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) to determine optimal conditions for reactions or biological assays. DMSO is often preferred for stock solutions due to high solubility .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., hydrolysis of the benzoyl group) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding affinity of this compound with biological targets?

  • Methodology :

  • Docking Studies : Use software like MOE (Molecular Operating Environment) to model interactions with targets such as FXR (Farnesoid X Receptor), leveraging crystal structures from the Protein Data Bank (PDB) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites (e.g., azetidine OH as a hydrogen bond donor) .
    • Data Interpretation : Compare computational binding scores (ΔG) with experimental IC50_{50} values from enzyme assays to validate models .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodology :

  • Multi-Technique Triangulation : Combine NMR, IR (e.g., carbonyl stretch ~1680 cm1^{-1}), and X-ray data to resolve ambiguities. For example, overlapping NMR peaks can be deconvoluted using 2D techniques (COSY, HSQC) .
  • Isotopic Labeling : Introduce 13^{13}C or 15^{15}N labels to track specific functional groups during degradation or metabolic studies .

Q. How can reaction pathways be optimized to minimize byproducts in large-scale synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent ratio) using a factorial design to identify critical factors. For example, reducing reaction time from 24h to 6h via microwave-assisted synthesis may suppress side reactions .
  • In Situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to detect intermediates (e.g., acyl azide formation) and adjust conditions dynamically .

Q. What are the challenges in correlating in vitro activity with in vivo efficacy for this compound?

  • Methodology :

  • ADME Studies : Assess metabolic stability in liver microsomes (e.g., CYP450 isoforms) and plasma protein binding (equilibrium dialysis) to predict bioavailability. The bromo and chloro substituents may enhance metabolic resistance .
  • PK/PD Modeling : Integrate in vitro IC50_{50} data with pharmacokinetic parameters (t1/2_{1/2}, Cmax_{max}) from rodent studies to establish dose-response relationships .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

  • Methodology :

  • Re-evaluate Force Fields : Adjust parameters in docking software (e.g., solvation effects, protonation states) to better reflect physiological conditions .
  • Orthogonal Assays : Validate activity using SPR (Surface Plasmon Resonance) alongside enzyme inhibition assays to rule out false positives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.